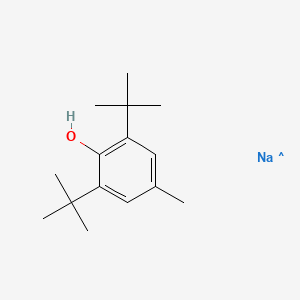
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) is an organic compound with the molecular formula C15H23NaO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a methyl group. The sodium salt form indicates that the phenolic hydrogen has been replaced by a sodium ion. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) typically involves the alkylation of phenol. The process begins with the reaction of phenol with isobutylene in the presence of an acid catalyst to introduce the 1,1-dimethylethyl groups at positions 2 and 6. The methyl group at position 4 can be introduced through a Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst. Finally, the phenolic hydrogen is replaced by a sodium ion through a neutralization reaction with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phenol is reacted with isobutylene and methyl chloride under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through distillation and crystallization processes to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of fuels and lubricants to enhance their shelf life and performance.
作用機序
The antioxidant properties of Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are stabilized through the formation of less reactive species. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.
類似化合物との比較
Similar Compounds
Phenol, 2,6-di-tert-butyl-4-methyl-: Similar structure but without the sodium salt form.
Phenol, 2,6-di-tert-butyl-: Lacks the methyl group at position 4.
Phenol, 2,4-di-tert-butyl-: Different substitution pattern on the phenol ring.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, sodium salt (1:1) is unique due to its specific substitution pattern and the presence of the sodium ion, which enhances its solubility in water and its effectiveness as an antioxidant in various applications.
特性
分子式 |
C15H24NaO |
|---|---|
分子量 |
243.34 g/mol |
InChI |
InChI=1S/C15H24O.Na/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;/h8-9,16H,1-7H3; |
InChIキー |
NHFRRDMZVIALKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


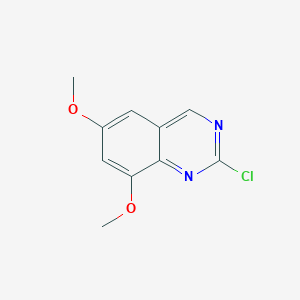

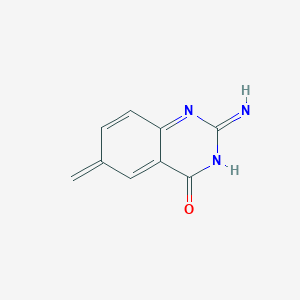

![(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B12331792.png)
![Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-](/img/structure/B12331793.png)
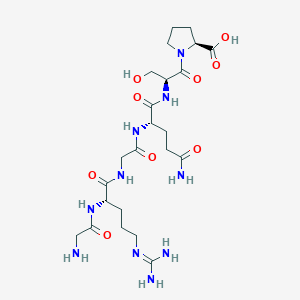
![2,4(1H,3H)-Pyrimidinedione, 1-[4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-](/img/structure/B12331804.png)
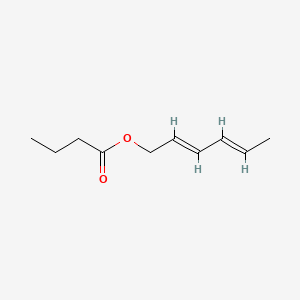
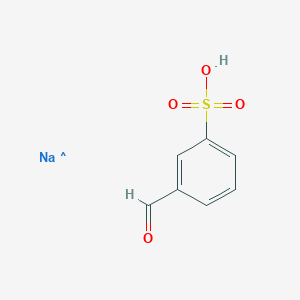
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione](/img/structure/B12331817.png)
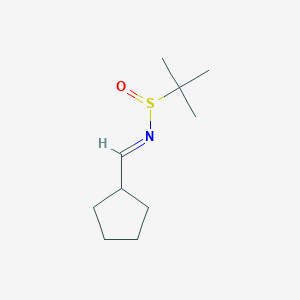

![5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331827.png)
